molecular formula C17H20N2O6 B5041530 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline

Cat. No.: B5041530
M. Wt: 348.3 g/mol
InChI Key: OUMKNEGTZWPCGL-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline typically involves multiple steps. One common method includes the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol. This intermediate is then reacted with 3,5-dimethoxyaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is unique due to its combination of multiple methoxy groups and a nitro group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and potential pharmaceutical development.

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-22-13-6-12(7-14(8-13)23-2)18-10-11-5-16(24-3)17(25-4)9-15(11)19(20)21/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKNEGTZWPCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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